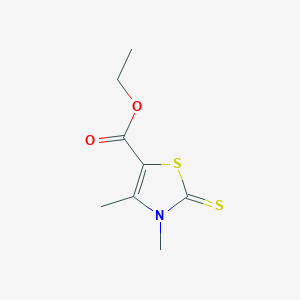

Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate often involves multicomponent reactions, amination methods, and cyclization processes. For instance, Idhayadhulla et al. (2010) described the synthesis of a closely related compound through amination methods, providing insight into the synthesis route for similar thiazole derivatives (Idhayadhulla, Surendra Kumar, & Nasser, 2010).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various spectroscopic and crystallographic methods. Cossar et al. (2018) detailed the crystal structure of a similar compound, showcasing the thioamide functional group, which is pivotal for understanding the structural dynamics of thiazole derivatives (Cossar, Russell, McCluskey, Pope, Bernhardt, & McCluskey, 2018).

Applications De Recherche Scientifique

Synthesis of Novel Organic Compounds

- The compound serves as a precursor in the synthesis of various heterocyclic compounds. For example, it has been utilized in the synthesis of 3-substituted pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives. These syntheses contribute to the expansion of the chemical space available for the development of new pharmaceuticals and materials (Ahmed, 2003).

Medicinal Chemistry Applications

- The compound has been a key intermediate in the exploration of new chemical entities with potential antimicrobial activities. Studies have involved the synthesis of novel thiazoles and pyrazolo[1,5-a]pyrimidines containing the antipyrine moiety, exploring their antimicrobial evaluation against various pathogens (Abdelhamid & Afifi, 2010).

Material Science Applications

- In the field of materials science, the compound has been used in the synthesis of neutral complexes with tetracyanoquinodimethane (TCNQ), exploring their electronic properties and potential applications in the development of organic electronic materials (Toplak & Lorcy, 2002).

Chemical Synthesis Methodology

- The compound also plays a role in the development of new synthetic methodologies, such as the efficient synthesis of functionalized 1,3-oxazoline-2-thiones under solvent-free conditions. These methodologies contribute to the advancement of green chemistry principles by minimizing the use of harmful solvents (Yavari et al., 2008).

Structural Studies

- Research has been conducted on the crystal structure of related compounds to gain insights into their molecular configurations and to aid in the rational design of compounds with desired physical and chemical properties (Cossar et al., 2018).

Propriétés

IUPAC Name |

ethyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S2/c1-4-11-7(10)6-5(2)9(3)8(12)13-6/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOLSMXDNJBTGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2495331.png)

![2-(((4-Chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2495336.png)

![[4-(Imidazol-1-yl)methyl]benzylamine 2HCl](/img/structure/B2495337.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2495339.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2495345.png)

![3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2495347.png)

![Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2495349.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495350.png)

![N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2495353.png)